Sertraline Hydrochloride

Description

Sertraline Hydrochloride is the hydrochloride salt of sertraline, a synthetic derivative of naphthalenamine with anti-serotoninergic and anti-depressant properties. Sertraline appears to selectively inhibit the neuronal uptake of serotonin, raising serotonin levels in the CNS.

SERTRALINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1991 and has 5 approved and 4 investigational indications. This drug has a black box warning from the FDA.

Sertraline hydrochloride belongs to a class of antidepressant agents known as selective serotonin-reuptake inhibitors (SSRIs). Despite distinct structural differences between compounds in this class, SSRIs possess similar pharmacological activity. As with other antidepressant agents, several weeks of therapy may be required before a clinical effect is seen. SSRIs are potent inhibitors of neuronal serotonin reuptake. They have little to no effect on norepinephrine or dopamine reuptake and do not antagonize α - or β -adrenergic, dopamine D2 or histamine H1 receptors. During acute use, SSRIs block serotonin reuptake and increase serotonin stimulation of somatodendritic 5-HT1A and terminal autoreceptors. Chronic use leads to desensitization of somatodendritic 5-HT1A and terminal autoreceptors. The overall clinical effect of increased mood and decreased anxiety is thought to be due to adaptive changes in neuronal function that leads to enhanced serotonergic neurotransmission. Side effects include dry mouth, nausea, dizziness, drowsiness, sexual dysfunction and headache (see Toxicity section below for a more detailed listing of side effects). Compared to other agents in this class, sertraline may cause greater diarrheal and male sexual dysfunction effects. Side effects generally occur within the first two weeks of therapy and are usually less severe and frequent than those observed with tricyclic antidepressants. Sertraline may be used to treat major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, post-traumatic stress disorder (PTSD), premenstrual dysphoric disorder (PMDD) and social anxiety disorder (social phobia).

See also: Sertraline (has active moiety).

Propriétés

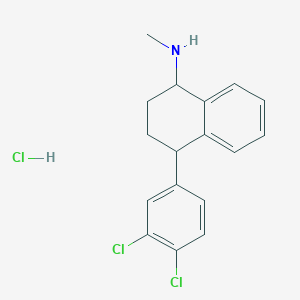

IUPAC Name |

(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFQGGGGFNSJKA-XHXSRVRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79617-96-2 (Parent) |

Source

|

| Record name | Sertraline hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079559970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1040243 |

Source

|

| Record name | Sertraline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79559-97-0, 79617-89-3 |

Source

|

| Record name | Sertraline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79559-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (±)-Sertraline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79617-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sertraline hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079559970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sertraline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sertraline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sertraline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Naphthalenamine, 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-, hydrochloride (1:1), (1S,4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERTRALINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UTI8907Y6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sertraline Hydrochloride: A Deep Dive into its Neuronal Circuit Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sertraline (B1200038) hydrochloride, a potent and selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed therapeutic for a spectrum of psychiatric disorders, including major depressive disorder, obsessive-compulsive disorder, and anxiety disorders.[1][2] Its therapeutic efficacy is primarily attributed to its high-affinity blockade of the serotonin transporter (SERT), leading to an increase in synaptic serotonin concentrations.[2][3][4] This guide provides a comprehensive technical overview of the intricate molecular and cellular mechanisms through which sertraline modulates neuronal circuits. It delves into its primary pharmacodynamic action, downstream signaling cascades, and its influence on other neurotransmitter systems, supported by quantitative data and detailed experimental methodologies.

Primary Mechanism of Action: Selective Serotonin Reuptake Inhibition

Sertraline's principal mechanism of action is the highly selective and potent inhibition of the presynaptic serotonin transporter (SERT).[2][3][5] This inhibition blocks the reabsorption of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration and prolonging the availability of serotonin to act on postsynaptic receptors.[1][4] Sertraline exhibits a high affinity for SERT with minimal effects on norepinephrine (B1679862) and dopamine (B1211576) transporters.[3]

Visualization of Sertraline's Primary Action

Caption: Sertraline blocks the serotonin transporter (SERT), increasing synaptic serotonin levels.

Quantitative Pharmacodynamics

The affinity and selectivity of sertraline for its primary target and other neurotransmitter transporters and receptors are critical to its pharmacological profile.

| Target | Ligand | Species | Assay Type | K_i (nM) | IC_50 (nM) | Reference |

| Serotonin Transporter (SERT) | [³H]Paroxetine | Human | Radioligand Binding | 0.29 | - | [6] |

| Serotonin Transporter (SERT) | Sert-IN-2 | - | Radioligand Binding | - | 0.58 | [7] |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Human | Radioligand Binding | 25 | - | [6] |

| Sigma-1 Receptor | [³H]Haloperidol | - | Radioligand Binding | 57 | 69.7 | [6] |

Effects on Neuronal Circuits and Neurotransmitter Systems

Serotonergic System

Acute administration of sertraline leads to an immediate increase in extracellular serotonin levels in various brain regions.[8] However, the therapeutic effects of sertraline often have a delayed onset of several weeks. This delay is attributed to a series of adaptive changes in the serotonergic system. Initially, the increased synaptic serotonin activates somatodendritic 5-HT1A autoreceptors on raphe neurons, which paradoxically leads to a decrease in neuronal firing and serotonin release as a negative feedback mechanism.[9][10]

Chronic administration of sertraline leads to the desensitization and downregulation of these 5-HT1A autoreceptors.[2][9][11] This disinhibition of serotonergic neurons results in a sustained increase in serotonin release and neurotransmission in projection areas, which is believed to be crucial for its antidepressant and anxiolytic effects.[9]

Dopaminergic System

Sertraline also exerts effects on the dopamine system, although to a lesser extent than on the serotonergic system. Studies have shown that sertraline can increase extracellular dopamine concentrations in key brain regions like the nucleus accumbens and striatum.[12][13] This effect is thought to be mediated, in part, by its weak inhibition of the dopamine transporter (DAT) and potentially through interactions between the serotonin and dopamine systems.[14][15]

Noradrenergic System

The influence of sertraline on the noradrenergic system appears to be more complex and region-specific. While acute administration of sertraline does not significantly alter norepinephrine release, chronic treatment has been shown to enhance norepinephrine release in the frontal cortex.[16] This effect may be due to a reduction in the sensitivity of presynaptic alpha-2 adrenergic autoreceptors.[16]

Downstream Signaling Pathways

The sustained increase in synaptic serotonin initiated by sertraline triggers a cascade of intracellular signaling events that are thought to underlie its long-term therapeutic effects.

CREB and BDNF Signaling

A key downstream pathway involves the activation of the cAMP response element-binding protein (CREB). Chronic, but not acute, administration of sertraline has been shown to increase the phosphorylation and activation of CREB in brain regions like the hippocampus.[17][18] Activated CREB, in turn, upregulates the expression of several genes, including brain-derived neurotrophic factor (BDNF).[2][19]

BDNF is a neurotrophin that plays a critical role in neuronal survival, growth, and synaptic plasticity.[20][21] Increased BDNF levels are associated with enhanced neurogenesis and synaptic connectivity, which may help to reverse the neuronal atrophy and network dysfunction observed in stress-related psychiatric disorders.[4][22] Sertraline administration has been demonstrated to normalize BDNF levels in animal models.[18]

Signaling Pathway Visualization

Caption: Downstream signaling cascade initiated by sertraline, leading to enhanced neuroplasticity.

Key Experimental Protocols

The elucidation of sertraline's mechanism of action has been heavily reliant on a variety of sophisticated experimental techniques.

In Vivo Microdialysis for Neurotransmitter Level Measurement

This technique allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[23][24]

Protocol Outline:

-

Animal Preparation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.[25]

-

Guide Cannula Implantation: Surgically implant a guide cannula into the target brain region (e.g., nucleus accumbens, prefrontal cortex).[25][26]

-

Recovery: Allow the animal to recover from surgery.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.[26]

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.[26]

-

Baseline Collection: Collect several baseline dialysate samples.[25][26]

-

Drug Administration: Administer sertraline (or vehicle control).

-

Sample Collection: Continue collecting dialysate samples at regular intervals.[12]

-

Analysis: Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[12][23]

Experimental Workflow Visualization:

Caption: Workflow for in vivo microdialysis experiments.

Radioligand Binding Assay for Receptor Affinity Determination

This in vitro technique is used to determine the binding affinity of a drug (like sertraline) for a specific receptor or transporter.[27][28]

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the target of interest (e.g., SERT).[29]

-

Reagent Preparation: Prepare serial dilutions of the unlabeled test compound (sertraline) and a constant concentration of a radiolabeled ligand that binds to the target.[7]

-

Incubation: Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.[7][29] Include conditions for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).[7]

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.[7][29]

-

Washing: Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.[7]

-

Radioactivity Counting: Measure the radioactivity retained on the filters using a scintillation counter.[7]

-

Data Analysis: Calculate specific binding (total binding - non-specific binding) and plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀, from which the Kᵢ can be calculated.[7]

Experimental Workflow Visualization:

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Sertraline hydrochloride's mechanism of action in neuronal circuits is a multifaceted process that extends beyond simple serotonin reuptake inhibition. Its therapeutic effects are the culmination of a cascade of events, beginning with the acute increase in synaptic serotonin, followed by adaptive changes in autoreceptor sensitivity, and culminating in the modulation of downstream signaling pathways that enhance neuroplasticity. A thorough understanding of these intricate mechanisms, supported by robust experimental data, is essential for the continued development of novel and more effective treatments for psychiatric disorders.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Sertraline - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. What is the mechanism of Sertraline Hydrochloride? [synapse.patsnap.com]

- 5. Sertraline. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in depression and obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sertraline | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The Antidepressant Sertraline Reduces Synaptic Transmission Efficacy and Synaptogenesis Between Identified Lymnaea Neurons [frontiersin.org]

- 11. Serotonin-1A receptor function in the dorsal raphe nucleus following chronic administration of the selective serotonin reuptake inhibitor sertraline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sertraline increases extracellular levels not only of serotonin, but also of dopamine in the nucleus accumbens and striatum of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. quora.com [quora.com]

- 15. droracle.ai [droracle.ai]

- 16. Sertraline, a selective serotonin reuptake inhibitor modulates extracellular noradrenaline in the rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Changes in BDNF serum levels in patients with major depression disorder (MDD) after 6 months treatment with sertraline, escitalopram, or venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | BDNF receptor TrkB as the mediator of the antidepressant drug action [frontiersin.org]

- 22. Common antidepressant sertraline may change brain structures - GGZ Totaal [ggztotaal.nl]

- 23. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]

- 24. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. benchchem.com [benchchem.com]

- 27. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 29. giffordbioscience.com [giffordbioscience.com]

Pharmacodynamics of Sertraline Hydrochloride Enantiomers: A Technical Guide

Abstract

Sertraline (B1200038), a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI), possesses two chiral centers, giving rise to four distinct stereoisomers. The therapeutic agent, sertraline hydrochloride, is the specific (+)-cis-(1S,4S) enantiomer.[1][2] This technical guide provides a detailed examination of the pharmacodynamic profiles of sertraline's enantiomers, highlighting the critical role of stereochemistry in its mechanism of action and target selectivity. We will explore the differential affinities for monoamine transporters (serotonin, dopamine (B1211576), and norepinephrine), detail interactions with secondary targets such as sigma-1 and NMDA receptors, present quantitative binding data, and provide standardized protocols for the key in vitro assays used in their characterization.

Core Pharmacodynamic Actions: Monoamine Transporter Inhibition

The primary therapeutic effect of sertraline is derived from its ability to inhibit the reuptake of monoamine neurotransmitters by blocking their respective transporters. However, the potency and selectivity of this inhibition are highly dependent on the specific stereoisomer.

Differential Affinity and Selectivity

Sertraline's four stereoisomers—(+)-cis-(1S,4S), (-)-cis-(1R,4R), (+)-trans-(1R,4S), and (-)-trans-(1S,4R)—exhibit markedly different activities at the serotonin (SERT), dopamine (DAT), and norepinephrine (B1679862) (NET) transporters.[3]

-

Serotonin Transporter (SERT): The clinically utilized (+)-cis-(1S,4S) enantiomer is a potent and highly selective inhibitor of serotonin uptake.[3][4] While the (+)-trans-(1R,4S) isomer is approximately twice as potent at inhibiting serotonin uptake, the (+)-cis-(1S,4S) form was selected for therapeutic development due to its superior selectivity.[3] The (-)-cis-(1R,4R) enantiomer also contributes to serotonin reuptake inhibition, though it is less potent than the (1S,4S) form.[4][5]

-

Dopamine Transporter (DAT): Uniquely among most SSRIs, sertraline demonstrates a moderate affinity for the dopamine transporter.[6][7] This activity is primarily associated with the (+)-cis-(1S,4S) enantiomer and may contribute to sertraline's clinical profile, particularly at higher therapeutic doses.[6]

-

Norepinephrine Transporter (NET): Sertraline's affinity for the norepinephrine transporter is generally weak.[5][7] The (-)-trans-(1S,4R) enantiomer is noted to be more selective for norepinephrine inhibition compared to the other isomers.[3]

Data Presentation: Monoamine Transporter Affinities

The following table summarizes the quantitative affinity (Kᵢ) values and relative activities of the sertraline enantiomers at the primary monoamine transporters.

| Stereoisomer | Target | Affinity (Kᵢ, nM) | Remarks |

| (+)-cis-(1S,4S) | SERT | 0.29 [6] | Clinically used enantiomer; highly potent and selective.[3] |

| DAT | 25 [6] | Moderate affinity, unique among SSRIs.[6][7] | |

| NET | 420 [6] | Weak affinity.[6][7] | |

| (-)-cis-(1R,4R) | SERT | > 0.29 | Inhibits serotonin reuptake but is less potent than the (1S,4S) form.[4][5] |

| (+)-trans-(1R,4S) | SERT | ~0.15 | Approximately 2x more potent than (+)-cis-(1S,4S) but less selective.[3] |

| DAT | Not specified | Effectively inhibits dopamine reuptake.[3] | |

| NET | Not specified | Effectively inhibits norepinephrine reuptake.[3] | |

| (-)-trans-(1S,4R) | NET | Not specified | More selective for norepinephrine inhibition.[3] |

Secondary Pharmacodynamic Targets

Beyond monoamine transporters, sertraline interacts with other neural targets, which may influence its therapeutic and adverse effect profiles. These interactions are also stereoselective.

Sigma-1 (σ₁) Receptor Modulation

Several SSRIs, including sertraline, exhibit moderate to high affinity for sigma-1 receptors, which are unique intracellular proteins primarily located at the endoplasmic reticulum.[8][9] Sertraline acts as an inverse agonist at these receptors.[10] This interaction is significant as sigma-1 receptors modulate numerous downstream processes, including intracellular calcium signaling, cellular stress responses, and the function of other neurotransmitter systems.[9][10]

NMDA Receptor Modulation

The interaction with sigma-1 receptors links sertraline to the modulation of N-methyl-D-aspartate (NMDA) receptor activity.[10] Studies have shown that sertraline can partially inhibit synaptic responses mediated by NMDA receptors, specifically those containing the GluN2B subunit.[10][11] This effect is blocked by a selective sigma-1 antagonist, indicating that it is a downstream consequence of sigma-1 receptor engagement.[10]

Experimental Protocols

The characterization of sertraline enantiomers relies on standardized in vitro assays to determine their affinity and functional potency at various molecular targets.

Protocol: In Vitro Neurotransmitter Reuptake Assay

This assay quantifies the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes or cells expressing a specific transporter.

Methodology:

-

Preparation of Transporter Source:

-

Prepare synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT) of rodents.

-

Alternatively, use cultured cell lines (e.g., HEK293) stably transfected to express the human serotonin, dopamine, or norepinephrine transporter.

-

-

Incubation:

-

Pre-incubate the synaptosomes or cells with various concentrations of the sertraline enantiomer being tested in a buffer solution.

-

Initiate the uptake reaction by adding a known concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT).

-

-

Termination:

-

After a short incubation period (typically 5-15 minutes) at 37°C, rapidly terminate the uptake process. This is usually achieved by filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity trapped within the cells or synaptosomes using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control (no inhibitor).

-

Plot the concentration-response curve and determine the IC₅₀ value (the concentration that produces 50% inhibition of uptake) using non-linear regression analysis.

-

Protocol: In Vitro Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a known radioligand.

Methodology:

-

Membrane Preparation:

-

Prepare cell membrane homogenates from brain tissue or cultured cells known to express the target receptor (e.g., sigma-1 receptor).

-

-

Competitive Binding Reaction:

-

In assay tubes, combine the membrane preparation, a fixed concentration of a selective high-affinity radioligand (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors), and a range of concentrations of the unlabeled test compound (sertraline enantiomer).

-

-

Incubation:

-

Incubate the mixture at a specific temperature until binding equilibrium is reached.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

-

Convert the IC₅₀ value to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

-

References

- 1. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of cis-trans isomers and enantiomers of sertraline by cyclodextrin-modified micellar electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics | MDPI [mdpi.com]

- 4. ClinPGx [clinpgx.org]

- 5. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. droracle.ai [droracle.ai]

- 8. Sigma-1 receptors and selective serotonin reuptake inhibitors: clinical implications of their relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sertraline modulates hippocampal plasticity via sigma 1 receptors, cellular stress and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Binding Affinity of Sertraline Hydrochloride for the Serotonin Transporter

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of sertraline (B1200038) hydrochloride for the human serotonin (B10506) transporter (SERT). Sertraline is a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, obsessive-compulsive disorder, and other psychiatric conditions.[1][2] Its therapeutic efficacy is primarily attributed to its high-affinity binding to SERT, which blocks the reuptake of serotonin from the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][3][4]

Sertraline Binding Affinity Profile

Sertraline's clinical utility is defined by its high affinity and selectivity for the serotonin transporter over other monoamine transporters, such as the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[3] This selectivity profile is crucial for its therapeutic action and contributes to its side-effect profile. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the transporters in vitro. A lower Ki value indicates a higher binding affinity.

The following table summarizes the in vitro binding affinities of sertraline for the human serotonin, dopamine, and norepinephrine transporters.

| Transporter | Sertraline Kᵢ (nM) | Selectivity (SERT vs. DAT) | Selectivity (SERT vs. NET) | Reference |

| Serotonin Transporter (SERT) | 0.29 | - | - | [5] |

| Dopamine Transporter (DAT) | 25 | 86-fold | - | [5] |

| Norepinephrine Transporter (NET) | 420 | - | 1448-fold | [5] |

Table 1: Binding affinities (Ki) of sertraline for human monoamine transporters as determined by Tatsumi et al. (1997). Selectivity is calculated as the ratio of Ki values (Ki DAT / Ki SERT and Ki NET / Ki SERT).

Notably, among a wide array of antidepressants, sertraline has demonstrated the highest affinity for the dopamine transporter, although its affinity for SERT remains significantly higher.[5]

Mechanism of Action: Inhibition of Serotonin Reuptake

Sertraline exerts its therapeutic effect by binding directly to the serotonin transporter protein, a member of the solute carrier family 6 (SLC6A4).[1][2] This binding allosterically inhibits the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron.[3][4] This blockade leads to an increased concentration and prolonged availability of serotonin in the synapse, allowing for enhanced stimulation of postsynaptic serotonin receptors.[3][4] Chronic administration of sertraline can lead to adaptive changes in the serotonergic system, including the downregulation of inhibitory autoreceptors, which is thought to contribute to its delayed therapeutic onset.[3]

Experimental Protocols: Determining Binding Affinity

The binding affinity (Ki) of sertraline for the serotonin transporter is commonly determined using a competitive radioligand binding assay.[6][7] This technique measures the ability of a test compound (sertraline) to displace a radioactively labeled ligand that has a known high affinity for the target receptor.

Key Materials

-

Membrane Preparation: Homogenized tissue or cell line membranes expressing the human serotonin transporter (e.g., from HEK-293 cells).

-

Radioligand: A high-affinity SERT ligand labeled with a radioisotope, such as [³H]-citalopram or [¹²⁵I]-RTI-55.

-

Test Compound: Sertraline hydrochloride, serially diluted to a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled SERT inhibitor (e.g., 10 µM fluoxetine) to determine non-specific binding.[8]

-

Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[8]

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a substance like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Step-by-Step Methodology

-

Reagent Preparation:

-

Prepare serial dilutions of sertraline across a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M) in assay buffer.[8]

-

Dilute the radioligand in assay buffer to a final concentration at or near its equilibrium dissociation constant (Kd).

-

Thaw the frozen SERT-expressing membrane preparation on ice and resuspend it in the final assay binding buffer.[9]

-

-

Assay Incubation:

-

The assay is typically performed in a 96-well plate format.[9]

-

To each well, add the components in the following order: membrane preparation, the competing test compound (sertraline at various concentrations) or buffer (for total binding) or a non-specific inhibitor (for non-specific binding), and finally the radioligand.[9]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[9]

-

-

Separation of Bound and Free Ligand:

-

Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester.[9] This step separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[8][9]

-

-

Quantification:

-

Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding counts from the total binding counts.

-

Determine IC50: Plot the percentage of specific binding against the logarithm of the sertraline concentration. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of sertraline that inhibits 50% of the specific radioligand binding).[6]

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for SERT.[9]

-

References

- 1. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. droracle.ai [droracle.ai]

- 4. What is the mechanism of Sertraline Citrate? [synapse.patsnap.com]

- 5. Serotonin–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 8. benchchem.com [benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

The Neurochemical Tapestry of Chronic Sertraline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sertraline (B1200038) hydrochloride, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a cornerstone in the pharmacological management of major depressive disorder and other neuropsychiatric conditions. Its therapeutic efficacy is widely attributed to the modulation of serotonergic neurotransmission. However, the long-term neurochemical adaptations induced by chronic sertraline exposure are complex and multifaceted, extending beyond simple serotonin reuptake inhibition. This technical guide provides a comprehensive overview of the key neurochemical effects of chronic sertraline administration, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Neurochemical Effects of Chronic Sertraline Exposure

Chronic exposure to sertraline orchestrates a cascade of adaptive changes in the brain, primarily impacting the serotonin system, but also influencing dopaminergic pathways and neurotrophic factor expression.

Modulation of Serotonergic and Dopaminergic Systems

Sertraline's primary mechanism of action is the blockade of the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin (5-HT). However, chronic administration leads to further adaptations. Notably, sertraline is unique among SSRIs for its discernible affinity for the dopamine (B1211576) transporter (DAT), suggesting a secondary mechanism involving the modulation of dopaminergic neurotransmission.[1][2]

Data Presentation: Extracellular Neurotransmitter Levels

The following table summarizes the quantitative effects of sertraline on extracellular neurotransmitter levels, primarily based on acute administration studies in rats, which provide a foundational understanding of its initial impact. It is important to note that data from chronic administration studies are less consistently reported in a quantitative format.

| Neurotransmitter | Brain Region | Sertraline Administration | Change in Extracellular Levels (% of Baseline) | Reference |

| Serotonin (5-HT) | Medial Prefrontal Cortex, Nucleus Accumbens, Striatum | Acute | Increased in all regions | [1][2] |

| Dopamine (DA) | Nucleus Accumbens, Striatum | Acute | Increased | [1][2] |

Experimental Protocols: In Vivo Microdialysis

In vivo microdialysis is a widely used technique to measure extracellular neurotransmitter concentrations in the brains of freely moving animals.

Experimental Workflow: In Vivo Microdialysis

Serotonin Receptor Adaptations

Chronic sertraline administration leads to significant adaptations in serotonin receptors, most notably the desensitization of 5-HT1A autoreceptors and functional changes in 5-HT2A receptors.

Initially, the sertraline-induced increase in synaptic serotonin activates presynaptic 5-HT1A autoreceptors, which leads to a feedback inhibition of serotonin neuron firing and release. Chronic treatment, however, results in the desensitization of these autoreceptors, a crucial step for the therapeutic effects of SSRIs to emerge. This desensitization allows for a sustained increase in serotonergic neurotransmission. While this phenomenon is well-established, quantitative data on changes in receptor density (Bmax) and affinity (Kd) following chronic sertraline are not consistently reported. However, functional studies show an attenuated response to 5-HT1A agonists after long-term sertraline treatment.[3]

Chronic sertraline treatment has been shown to induce a functional desensitization of postsynaptic 5-HT2A receptors.[4] Interestingly, this functional change is not always accompanied by a decrease in the number of 5-HT2A binding sites, suggesting an alteration in receptor-G protein coupling or downstream signaling pathways.[4]

Data Presentation: Serotonin Receptor Binding

| Receptor | Radioligand | Brain Region | Chronic Sertraline Effect on Binding | Reference |

| 5-HT1A | [3H]8-OH-DPAT | Dorsal Raphe Nucleus | No significant change in high-affinity agonist binding sites | [3] |

| 5-HT2A | [3H]-ketanserin | Cortex | No significant change in binding sites | [4] |

Experimental Protocols: Receptor Binding Assay (Autoradiography)

Receptor autoradiography is a technique used to quantify the density and distribution of receptors in brain tissue sections.

Experimental Workflow: Receptor Autoradiography

Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

A significant body of evidence indicates that chronic antidepressant treatment, including with sertraline, increases the expression of brain-derived neurotrophic factor (BDNF), particularly in the hippocampus. This upregulation of BDNF is thought to play a crucial role in the neuroplastic changes that underlie the therapeutic effects of antidepressants, including neurogenesis and synaptic plasticity.

Data Presentation: BDNF mRNA Expression

While specific fold-change values for sertraline are not always detailed, studies consistently show a significant increase in BDNF mRNA levels in the hippocampus following chronic administration.

| Gene | Brain Region | Chronic Sertraline Effect on mRNA Expression | Reference |

| BDNF | Hippocampus | Increased | [5][6] |

Experimental Protocols: Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is a sensitive technique used to measure the quantity of a specific mRNA transcript in a biological sample.

Signaling Pathway: Sertraline's Effect on BDNF Expression

Conclusion

The neurochemical effects of chronic sertraline exposure are intricate and extend beyond its primary action on the serotonin transporter. The adaptive changes in dopaminergic systems, the desensitization of 5-HT1A autoreceptors, the functional modulation of 5-HT2A receptors, and the upregulation of BDNF collectively contribute to its therapeutic profile. This guide provides a foundational understanding of these effects, supported by available quantitative data and detailed experimental methodologies. Further research focusing on the long-term, quantitative neurochemical changes in specific brain circuits will continue to refine our understanding of sertraline's mechanism of action and pave the way for the development of more targeted and effective treatments for neuropsychiatric disorders.

References

- 1. Sertraline increases extracellular levels not only of serotonin, but also of dopamine in the nucleus accumbens and striatum of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative autoradiography of serotonin receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Chronic antidepressant administration alleviates frontal and hippocampal BDNF deficits in CUMS rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Sertraline Hydrochloride: A Comprehensive Analysis of its Influence on Neuroplasticity and Neurogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sertraline (B1200038) hydrochloride, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Beyond its primary function of modulating serotonergic neurotransmission, a growing body of evidence indicates that sertraline exerts profound effects on the structural and functional plasticity of the brain. This technical guide provides an in-depth examination of the mechanisms through which sertraline influences neuroplasticity and neurogenesis. We will explore the key signaling pathways involved, present quantitative data from seminal studies, and detail the experimental protocols used to elucidate these effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction to Sertraline and its Core Mechanism

Sertraline's primary therapeutic action is attributed to its high affinity and selectivity for the serotonin transporter (SERT), leading to an increase in the synaptic availability of serotonin (5-HT).[1] While this monoaminergic hypothesis has been central to understanding its antidepressant effects, the delayed therapeutic onset of SSRIs suggests that downstream, long-term adaptations in neuronal circuitry are crucial.[2] Research has increasingly focused on these neuroplastic changes, including the generation of new neurons (neurogenesis) and the remodeling of synaptic connections (neuroplasticity), as key mediators of sertraline's clinical efficacy.

Sertraline's Impact on Neurogenesis

Adult neurogenesis, the process of generating new neurons from neural stem cells (NSCs), occurs predominantly in the subgranular zone (SGZ) of the dentate gyrus in the hippocampus and the subventricular zone (SVZ) of the lateral ventricles.[3] Sertraline has been shown to positively modulate this process.

Proliferation and Differentiation of Neural Progenitors

Studies have demonstrated that sertraline treatment can enhance both the proliferation of neural progenitor cells and their differentiation into mature neurons. In a study using human hippocampal progenitor cells, treatment with sertraline for 3-10 days was found to increase neuronal differentiation through a glucocorticoid receptor (GR)-dependent mechanism.[4][5] Specifically, sertraline increased the number of immature, doublecortin (Dcx)-positive neuroblasts and mature, microtubulin-associated protein-2 (MAP2)-positive neurons.[4][5] Interestingly, while sertraline alone did not increase cell proliferation as measured by 5'-bromodeoxyuridine (BrdU) incorporation, co-treatment with the GR-agonist dexamethasone (B1670325) did lead to a significant increase in proliferation.[4][5] In animal models of Huntington's disease, sertraline administration has been shown to significantly increase both cell proliferation and the survival of newly generated cells in the SVZ.[6] Another study utilizing fetal rat hippocampal NSCs found that sertraline promoted their differentiation into serotoninergic neurons but did not affect their proliferation.[7]

Quantitative Data on Neurogenesis

The following table summarizes the quantitative effects of sertraline on various markers of neurogenesis as reported in key studies.

| Study Focus | Model System | Sertraline Treatment | Key Findings | Citation |

| Neuronal Differentiation | Human Hippocampal Progenitor Cells | 1 µM Sertraline for 3-10 days | +26% in mature, MAP2-positive neurons | [4][5] |

| Neuronal Differentiation | Human Hippocampal Progenitor Cells | 1 µM Sertraline for 3-10 days | +16% in immature, Dcx-positive neuroblasts | [4][5] |

| Cell Proliferation | Human Hippocampal Progenitor Cells | Co-treatment with Sertraline and Dexamethasone | +14% in BrdU-positive cells | [4][5] |

| Cell Proliferation and Survival | N171-82Q Mouse Model of Huntington's Disease | 10 mg/kg for 4 weeks | Significant increase in BrdU-positive cells in the SVZ | [6] |

Sertraline's Influence on Neuroplasticity

Neuroplasticity encompasses the brain's ability to reorganize itself by forming new neural connections. This includes changes in dendritic arborization, spine density, and synapse formation.

Dendritic Spine Remodeling and Synaptogenesis

Dendritic spines are small membranous protrusions that receive most of the excitatory synaptic inputs in the brain. Alterations in their density and morphology are considered a key substrate for learning, memory, and the pathophysiology of depression.[8] Studies have shown that antidepressant treatments can reverse stress-induced reductions in dendritic spine density.[8] Sertraline has been found to increase the density of synaptophysin, a synaptic vesicle protein, in the dentate gyrus and CA3 regions of the hippocampus in non-pregnant female rats.[9][10] Furthermore, in cultured hippocampal neurons, sertraline, along with other antidepressants, has been shown to prevent the decrease in levels of postsynaptic density protein-95 (PSD-95) and synaptophysin induced by B27 deprivation, a model of neuronal stress.[11]

Quantitative Data on Neuroplasticity

The following table presents quantitative findings on the effects of sertraline on markers of neuroplasticity.

| Study Focus | Model System | Sertraline Treatment | Key Findings | Citation |

| Synaptophysin Density | Non-pregnant female Sprague-Dawley rats | 2.5 mg/kg/day or 10 mg/kg/day for 10 days | Increased synaptophysin density in the dentate gyrus and CA3 | [9][10] |

| Brain Volume | Depressed nonhuman primates | Daily doses comparable to human therapeutic doses for 18 months | Significant increase in the volume of the anterior cingulate cortex | [12] |

| Brain Volume | Non-depressed nonhuman primates | Daily doses comparable to human therapeutic doses for 18 months | Decreased volume of the anterior cingulate cortex and hippocampus | [12] |

Key Molecular Signaling Pathways

Sertraline's effects on neurogenesis and neuroplasticity are mediated by a complex interplay of intracellular signaling cascades.

Brain-Derived Neurotrophic Factor (BDNF) Signaling

Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin that regulates neuronal survival, differentiation, and synaptic plasticity.[13] A significant body of evidence suggests that sertraline upregulates BDNF expression.[14][15][16] Increased BDNF levels lead to the activation of its high-affinity receptor, Tropomyosin receptor kinase B (TrkB).[17] TrkB activation initiates several downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which ultimately promote gene expression associated with neuroplasticity and cell survival.[2][18]

cAMP Response Element-Binding Protein (CREB) Signaling

CREB is a transcription factor that plays a pivotal role in mediating the transcription of genes involved in neuronal plasticity, including BDNF.[14] Chronic administration of antidepressants, including sertraline, has been shown to increase the phosphorylation and activation of CREB in the hippocampus.[19][20] The activation of CREB is a convergence point for multiple signaling pathways, including the BDNF-TrkB and PKA pathways, making it a critical hub for sertraline-induced neuroplastic changes.

Mammalian Target of Rapamycin (mTOR) Signaling

The mTOR signaling pathway is a key regulator of protein synthesis, which is essential for dendritic outgrowth and the formation of new synapses.[18] While some antidepressants, such as escitalopram (B1671245) and paroxetine, have been shown to activate mTOR signaling, studies on sertraline have yielded mixed results.[21] Some research indicates that sertraline does not significantly increase phospho-mTOR levels.[18][21] However, other studies suggest that sertraline can induce autophagy by inhibiting mTOR signaling through the activation of AMPK, potentially by targeting the mitochondrial protein VDAC1.[22][23] This suggests a more complex, and possibly context-dependent, role for sertraline in modulating the mTOR pathway.

Glucocorticoid Receptor (GR) Dependent Pathway

Recent findings have highlighted a GR-dependent mechanism in sertraline-induced neurogenesis.[4][5] Sertraline treatment has been shown to increase GR transactivation and modify its phosphorylation.[4][5] This GR-dependent pathway, which also involves PKA signaling, leads to an increased expression of cyclin-dependent kinase inhibitors p27(Kip1) and p57(Kip2), promoting cell cycle exit and neuronal differentiation.[4][5] The GR antagonist RU486 was found to abolish the pro-neurogenic effects of sertraline, confirming the essential role of this receptor.[4][5]

Detailed Experimental Protocols

The following sections provide standardized methodologies for key experiments used to assess neurogenesis and neuroplasticity.

BrdU Labeling for Neurogenesis Studies

5-bromo-2'-deoxyuridine (BrdU) is a synthetic thymidine (B127349) analog that incorporates into the DNA of dividing cells during the S-phase of the cell cycle, allowing for the identification and tracking of newly generated cells.[24][25][26]

Experimental Workflow:

Protocol:

-

BrdU Administration: Administer BrdU to the animal model. A common dosage for rodents is 50-100 mg/kg via intraperitoneal (i.p.) injection.[27] The injection schedule can be varied depending on the experimental question (e.g., a single pulse to label a cohort of dividing cells or multiple injections over several days).

-

Survival Period: Allow the animals to survive for a predetermined period. Short survival times (e.g., 2-24 hours) are used to assess cell proliferation, while longer survival times (e.g., 3-4 weeks) are necessary to evaluate the differentiation and survival of the newly generated cells.[28]

-

Tissue Processing: Anesthetize the animal and perform transcardial perfusion with saline followed by a fixative, typically 4% paraformaldehyde (PFA). Dissect the brain and post-fix in 4% PFA overnight.

-

Sectioning: Section the brain (commonly the hippocampus) into 40-50 µm thick sections using a vibratome or cryostat.

-

DNA Denaturation: To expose the incorporated BrdU for antibody binding, incubate the sections in a DNA denaturing agent, such as 2N HCl at 37°C for 30 minutes. Neutralize with a borate (B1201080) buffer.[24]

-

Immunohistochemistry:

-

Block non-specific antibody binding using a blocking solution (e.g., normal goat serum in PBS with Triton X-100).

-

Incubate with a primary antibody against BrdU (e.g., rat anti-BrdU).

-

To determine the phenotype of the new cells, co-incubate with primary antibodies against neuronal markers (e.g., NeuN for mature neurons, DCX for immature neurons) or glial markers (e.g., GFAP for astrocytes).[29][30]

-

Wash and incubate with appropriate fluorescently-labeled secondary antibodies.

-

-

Imaging and Analysis: Acquire images using a confocal or fluorescence microscope. Quantify the number of BrdU-positive cells and the percentage of these cells that co-localize with specific phenotypic markers using stereological methods for unbiased estimation.[29]

Golgi Staining for Dendritic Spine Analysis

The Golgi-Cox method is a histological technique that allows for the visualization of the complete three-dimensional structure of a sparse population of neurons, making it ideal for the detailed analysis of dendritic morphology and spine density.[31][32][33]

Experimental Workflow:

Protocol:

-

Tissue Impregnation: Perfuse the animal with saline and dissect the brain. Immerse the brain in a Golgi-Cox solution (containing potassium dichromate, mercuric chloride, and potassium chromate) and store it in the dark for approximately 14 days.[34] Commercial kits, such as the FD Rapid GolgiStain™ Kit, are available and offer simplified protocols.[32]

-

Tissue Protection: Transfer the impregnated brain into a cryoprotectant solution (e.g., 30% sucrose) until it sinks.

-

Sectioning: Section the brain into thick sections (100-200 µm) using a vibratome.[35] Mount the sections onto gelatin-coated slides.

-

Staining and Dehydration:

-

Rinse the sections in distilled water.

-

Develop the stain by immersing the slides in ammonium (B1175870) hydroxide.

-

Rinse again in distilled water.

-

Dehydrate the sections through a graded series of ethanol solutions (50%, 75%, 95%, 100%).

-

Clear the sections in a clearing agent like xylene.

-

-

Coverslipping: Coverslip the slides using a mounting medium (e.g., Permount).[35]

-

Imaging and Analysis:

-

Identify well-impregnated neurons in the brain region of interest (e.g., hippocampal CA1 pyramidal neurons).

-

Acquire high-magnification (e.g., 63x or 100x oil-immersion objective) Z-stack images of selected dendritic segments using a bright-field microscope.[31]

-

Quantify dendritic spine density by manually counting the number of spines along a measured length of the dendrite and express the data as spines per 10 µm.[31] Software tools can be used for more detailed morphological analysis of spine types (e.g., thin, stubby, mushroom).

-

Conclusion and Future Directions

The evidence strongly indicates that sertraline hydrochloride's therapeutic effects extend beyond the simple modulation of synaptic serotonin levels. Sertraline actively promotes structural and functional changes in the brain by enhancing adult hippocampal neurogenesis and fostering synaptic plasticity. These effects are orchestrated through a complex network of signaling pathways, including the BDNF, CREB, and GR-dependent pathways. The role of the mTOR pathway in sertraline's mechanism of action appears to be more nuanced and warrants further investigation.

For drug development professionals, these findings highlight the potential for targeting these neuroplasticity and neurogenesis pathways to develop novel antidepressants with potentially faster onset and greater efficacy. Future research should continue to unravel the intricate molecular mechanisms underlying sertraline's effects, with a particular focus on how these actions may differ across various patient populations and psychiatric conditions. A deeper understanding of these processes will be instrumental in optimizing therapeutic strategies and personalizing treatment for individuals with depressive disorders.

References

- 1. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 5. Antidepressants increase human hippocampal neurogenesis by activating the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sertraline Slows Disease Progression and Increases Neurogenesis in N171-82Q mouse model of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sertraline promotes hippocampus-derived neural stem cells differentiating into neurons but not glia and attenuates LPS-induced cellular damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Altered dendritic spine density in animal models of depression and in response to antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of sertraline on central serotonin and hippocampal plasticity in pregnant and non-pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effects of antidepressant drugs on synaptic protein levels and dendritic outgrowth in hippocampal neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.ggztotaal.nl [m.ggztotaal.nl]

- 13. Changes in BDNF serum levels in patients with major depression disorder (MDD) after 6 months treatment with sertraline, escitalopram, or venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The antidepressant sertraline improves the phenotype, promotes neurogenesis and increases BDNF levels in the R6/2 Huntington’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sop.org.tw [sop.org.tw]

- 17. Effects of Antidepressant Treatment on Neurotrophic Factors (BDNF and IGF-1) in Patients with Major Depressive Disorder (MDD) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Redirecting [linkinghub.elsevier.com]

- 21. Differential effects of antidepressant drugs on mTOR signalling in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. Antidepressant drug sertraline modulates AMPK-MTOR signaling-mediated autophagy via targeting mitochondrial VDAC1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. BrdU immunohistochemistry for studying adult neurogenesis: paradigms, pitfalls, limitations, and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. BrdU staining and BrdU assay protocol | Abcam [abcam.com]

- 26. BrdU assay for neurogenesis in rodents | Springer Nature Experiments [experiments.springernature.com]

- 27. researchgate.net [researchgate.net]

- 28. Protocol for systematic review and meta-analysis of the evidence linking hippocampal neurogenesis to the effects of antidepressants on mood and behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Detection and Phenotypic Characterization of Adult Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Considerations for Assessing the Extent of Hippocampal Neurogenesis in the Adult and Aging Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Rapid Golgi Stain for Dendritic Spine Visualization in Hippocampus and Prefrontal Cortex [jove.com]

- 32. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 33. Methods of Dendritic Spine Detection: from Golgi to High Resolution Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. Rapid Golgi Analysis Method for Efficient and Unbiased Classification of Dendritic Spines - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Sertraline Hydrochloride Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of sertraline (B1200038) hydrochloride metabolites. It details the primary metabolic pathways, enzymatic kinetics, and standardized experimental protocols for the accurate assessment of sertraline metabolism. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals engaged in the study of sertraline and its metabolic fate.

Introduction

Sertraline, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a widely prescribed antidepressant.[1][2] Understanding its metabolism is crucial for predicting drug-drug interactions, assessing potential toxicity, and optimizing therapeutic efficacy. The primary routes of sertraline metabolism involve N-demethylation, oxidative deamination, and glucuronidation, leading to the formation of several metabolites.[1][3][4] The principal and only active metabolite is N-desmethylsertraline, which is significantly less potent than the parent compound.[2] This guide focuses on the in vitro methodologies used to characterize these metabolic transformations.

Metabolic Pathways of Sertraline

Sertraline undergoes extensive metabolism primarily in the liver. The main metabolic pathways identified through in vitro studies are:

-

N-demethylation: This is the major metabolic pathway, converting sertraline to its primary active metabolite, N-desmethylsertraline. This reaction is catalyzed by multiple cytochrome P450 (CYP) enzymes.[5][6]

-

Oxidative Deamination: This pathway leads to the formation of a ketone metabolite, α-hydroxy sertraline ketone. This reaction is mediated by both CYP enzymes and monoamine oxidases (MAOs).[3][4]

-

N-carbamoyl Glucuronidation: Sertraline can also undergo direct conjugation with glucuronic acid to form sertraline carbamoyl-O-glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).[3][4]

The interplay of these pathways determines the overall clearance and pharmacokinetic profile of sertraline.

Visualization of Sertraline Metabolism

The following diagram illustrates the major metabolic pathways of sertraline.

Data Presentation: Quantitative Enzyme Kinetics

The following tables summarize the key quantitative data for the in vitro metabolism of sertraline. These values are essential for predicting the in vivo clearance and potential for drug-drug interactions.

N-demethylation of Sertraline

| Enzyme System | Km (µM) | Vmax (nmol/min/mg protein) | Vmax/Km (µL/min/mg protein) | Reference |

| Pooled Human Liver Microsomes | 18.1 ± 2.0 | 0.45 ± 0.03 | 25.2 ± 4.3 | [5] |

| Pooled Human Liver Microsomes | 98 | 1.92 | - | [7] |

Note: The contribution of individual CYP isoforms to sertraline N-demethylation has been estimated as follows: CYP2D6 (35%), CYP2C9 (29%), CYP2B6 (14%), CYP2C19 (13%), and CYP3A4 (9%).[5] However, another study suggests CYP2B6 contributes to the greatest extent.[3]

Oxidative Deamination of Sertraline

| Enzyme System | Km (µM) | Vmax (pmol/min/mg or nmol MAO) | Reference |

| Pooled Human Liver Microsomes | 114 | 106 pmol/min/mg protein | [7] |

| Purified Human MAO-A | 230 | 39.9 pmol/min/nmol MAO | [7] |

| Purified Human MAO-B | 270 | 120 pmol/min/nmol MAO | [7] |

N-carbamoyl Glucuronidation of Sertraline

| Enzyme System | Km (µM) | Reference |

| Pooled Human Liver Microsomes | 50 | [3] |

Note: Recombinant human UGT2B7 was found to catalyze this reaction at the fastest rate.[3]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize sertraline metabolism.

General Experimental Workflow

The following diagram outlines a typical workflow for in vitro drug metabolism studies.

N-demethylation and Deamination in Human Liver Microsomes

Objective: To determine the kinetics of sertraline N-demethylation and deamination by human liver microsomes.

Materials:

-

Sertraline hydrochloride

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) for reaction termination

-

Internal standard (e.g., fluoxetine)

-

LC-MS/MS system

Protocol:

-

Prepare a stock solution of sertraline in a suitable solvent (e.g., methanol (B129727) or DMSO).

-

In a microcentrifuge tube, pre-incubate pooled human liver microsomes (final concentration typically 0.2-0.5 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding sertraline (at various concentrations to determine kinetics, e.g., 1-200 µM) and the NADPH regenerating system. The final incubation volume is typically 200-500 µL.

-

Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex and centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Analyze the formation of N-desmethylsertraline and the deaminated metabolite by a validated LC-MS/MS method.

N-carbamoyl Glucuronidation in Human Liver Microsomes

Objective: To determine the kinetics of sertraline glucuronidation.

Materials:

-

Sertraline hydrochloride

-

Pooled human liver microsomes (HLM)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Magnesium chloride (MgCl₂)

-

Tris-HCl buffer (pH 7.4) or bicarbonate buffer under a CO₂ atmosphere for carbamoyl (B1232498) glucuronidation.[3]

-

Detergent (e.g., alamethicin) to activate UGTs

-

Acetonitrile (ACN) for reaction termination

-

Internal standard

-

LC-MS/MS system

Protocol:

-

Prepare a stock solution of sertraline.

-

Pre-incubate pooled human liver microsomes (final concentration typically 0.5-1.0 mg/mL) with alamethicin (B1591596) in the appropriate buffer at 37°C for 15 minutes.

-

Initiate the reaction by adding sertraline and UDPGA.

-

Incubate at 37°C for a predetermined time.

-

Terminate the reaction with ice-cold acetonitrile containing the internal standard.

-

Process the samples as described in section 4.2.

-

Analyze the formation of the sertraline glucuronide conjugate by LC-MS/MS.

Analytical Method: LC-MS/MS for Sertraline and Metabolites

Objective: To quantify sertraline and its major metabolites in in vitro samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A C8 or C18 reversed-phase column (e.g., Betasil C8, 100 mm x 2.1 mm, 5 µm).[8]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Method Validation: The analytical method should be fully validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Conclusion

The in vitro characterization of sertraline hydrochloride metabolites reveals a complex interplay of multiple enzymes, including CYPs, MAOs, and UGTs. The primary metabolic pathway is N-demethylation, mediated by several CYP isoforms, with no single enzyme being solely responsible for more than 35-40% of the reaction.[5] This suggests a lower risk of significant drug-drug interactions due to the inhibition of a single CYP enzyme. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers to conduct further studies on sertraline metabolism, aiding in the prediction of its in vivo behavior and the assessment of potential clinical implications.

References

- 1. psychiatriapolska.pl [psychiatriapolska.pl]

- 2. graphviz.org [graphviz.org]

- 3. Sertraline is metabolized by multiple cytochrome P450 enzymes, monoamine oxidases, and glucuronyl transferases in human: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PharmGKB summary: sertraline pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sertraline N-demethylation is catalyzed by multiple isoforms of human cytochrome P-450 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Off-Target Pharmacology of Sertraline Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the off-target effects of sertraline (B1200038) hydrochloride, a widely prescribed selective serotonin (B10506) reuptake inhibitor (SSRI). While its primary therapeutic action is the inhibition of the serotonin transporter (SERT), sertraline exhibits a range of interactions with other molecular targets. Understanding these off-target effects is crucial for a complete comprehension of its pharmacological profile, including potential side effects and opportunities for drug repurposing. This document outlines the key off-target interactions, presents quantitative binding and functional data, details the experimental protocols used for their characterization, and visualizes the associated signaling pathways and experimental workflows.

Overview of Off-Target Interactions

Sertraline's molecular structure allows it to interact with several other receptors and ion channels, albeit with lower affinity than for its primary target, SERT. The most significant and well-characterized off-target activities of sertraline include its interaction with the dopamine (B1211576) transporter (DAT), the sigma-1 receptor (σ1R), and various cardiac ion channels. These interactions are thought to contribute to both its therapeutic efficacy in certain conditions and some of its adverse effects.

Quantitative Data on Off-Target Binding and Functional Inhibition

The following tables summarize the binding affinities (Ki) and functional inhibitory concentrations (IC50) of sertraline for its principal off-target sites. This data is compiled from various in vitro studies and provides a quantitative basis for comparing the potency of these interactions.

Table 1: Sertraline Binding Affinities (Ki) for Off-Target Transporters and Receptors

| Target | Species | Ligand Displaced | Ki (nM) | Reference |

| Dopamine Transporter (DAT) | Human | [3H]WIN 35,428 | 25 | [1] |

| Sigma-1 Receptor (σ1R) | Human | [3H]Haloperidol | 29.3 - 57 | [2] |

| Norepinephrine Transporter (NET) | Human | [3H]Nisoxetine | 420 |

Table 2: Sertraline Functional Inhibition (IC50) of Cardiac Ion Channels

| Ion Channel | Gene | Expressed in | IC50 (µM) | Reference |

| hERG (IKr) | KCNH2 | HEK293 cells | 0.7 | |

| IKs | KCNQ1/KCNE1 | HEK293 cells | 15.2 | |

| IK1 | KCNJ2 | HEK293 cells | 10.5 | |

| INa | SCN5A | HEK293 cells | 6.1 | |

| ICa (L-type) | - | Rat ventricular myocytes | 2.6 |

Detailed Experimental Protocols

The characterization of sertraline's off-target effects relies on a variety of established experimental techniques. Below are detailed methodologies for the key assays cited in the quantitative data tables.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a drug for a specific receptor or transporter.

3.1.1. Dopamine Transporter (DAT) Binding Assay

-

Objective: To determine the binding affinity (Ki) of sertraline for the human dopamine transporter.

-

Biological Material: Membranes from HEK293 cells stably expressing the human dopamine transporter.

-

Radioligand: [3H]WIN 35,428 (a cocaine analog that binds to DAT).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Procedure:

-

Membrane preparations are incubated with a fixed concentration of [3H]WIN 35,428 and varying concentrations of sertraline.

-

Incubation is carried out at 4°C for 2 hours to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., 10 µM cocaine).

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding.

-

Filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

-

The IC50 value is determined by non-linear regression analysis of the competition binding data.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for DAT.

-

3.1.2. Sigma-1 Receptor (σ1R) Binding Assay

-